molecular formula C21H19ClN2O B7697585 2-chloro-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide

2-chloro-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide

Cat. No.: B7697585
M. Wt: 350.8 g/mol
InChI Key: ZEYCIIWJPKIYMZ-UHFFFAOYSA-N
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Description

2-chloro-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group, a 2,5-dimethylphenyl group, and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chlorobenzoyl chloride with an appropriate amine under basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-chloro-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Biological Studies: It is used in biological research to study its effects on various biological pathways and molecular targets.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,5-dimethylphenyl)acetamide: Shares a similar core structure but lacks the pyridin-3-ylmethyl group.

    2-chloro-N-(2,4-dimethylphenyl)acetamide: Similar structure with a different substitution pattern on the phenyl ring.

    N-(2,6-dimethylphenyl)-2-(2,6-dimethylphenylamino)acetamide: Contains similar functional groups but with different connectivity.

Uniqueness

2-chloro-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide is unique due to the presence of both the 2,5-dimethylphenyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s reactivity and specificity in various applications.

Properties

IUPAC Name

2-chloro-N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O/c1-14-9-10-15(2)18(12-14)20(16-6-5-11-23-13-16)24-21(25)17-7-3-4-8-19(17)22/h3-13,20H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYCIIWJPKIYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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